molecular formula C9H3ClF3NO B6312872 3-Chloro-4-(trifluoromethyl)benzoyl cyanide CAS No. 80277-43-6

3-Chloro-4-(trifluoromethyl)benzoyl cyanide

Cat. No.: B6312872
CAS No.: 80277-43-6
M. Wt: 233.57 g/mol
InChI Key: UZUAWFDYLCDPME-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzoyl cyanide is a chemical compound known for its unique structural features and diverse applications in scientific research. The compound contains a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it valuable in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl cyanide typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-Chloro-4-(trifluoromethyl)benzoyl chloride with sodium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

3-Chloro-4-(trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 3-Chloro-4-(trifluoromethyl)benzoyl cyanide exerts its effects is primarily through its reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUAWFDYLCDPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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